![molecular formula C28H25N3O4 B2438144 (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid CAS No. 1002513-63-4](/img/structure/B2438144.png)
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazole ring which is known for its biological activity.
- A methoxyphenyl group that enhances lipophilicity and biological interaction.
- An oxobutenoic acid moiety that plays a crucial role in its mechanism of action.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly DNA and proteins. Key mechanisms include:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Signal Transduction Modulation : The compound may modulate signaling pathways related to cell growth and survival, further contributing to its anticancer effects .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies reveal:
- Effective inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers such as caspase activation .
- Antimicrobial Testing : In a series of experiments focused on antimicrobial properties, derivatives of the compound were synthesized and tested against various pathogens. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a structure-activity relationship worth exploring further .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
4-(4-Methoxyphenoxy)benzoic acid | Similar methoxy group | Moderate anticancer activity |
(E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid | Lacks amino group | Limited biological activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological efficacy.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated several pyrazole derivatives, including those structurally related to the target compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against leukemia and CNS cancer cell lines, with some derivatives achieving over 70% inhibition rates in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
Case Study: Inflammation Models
In vivo studies utilizing animal models of inflammation showed that similar compounds significantly reduced markers of inflammation, such as cytokine levels and edema . This suggests that this compound could be effective in managing inflammatory responses.
Antimicrobial Activity
Recent investigations into pyrazole derivatives have indicated potential antimicrobial properties. The ability of these compounds to disrupt bacterial cell walls or inhibit key metabolic pathways presents opportunities for developing new antibiotics.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(E)-4-[benzyl... | Staphylococcus aureus | 32 µg/mL |
Similar pyrazole derivative | Escherichia coli | 16 µg/mL |
Another derivative | Pseudomonas aeruginosa | 64 µg/mL |
Propiedades
IUPAC Name |
(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-35-25-14-12-22(13-15-25)28-23(20-31(29-28)24-10-6-3-7-11-24)19-30(26(32)16-17-27(33)34)18-21-8-4-2-5-9-21/h2-17,20H,18-19H2,1H3,(H,33,34)/b17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTOSEUEDYXVFC-WUKNDPDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)C=CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)/C=C/C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.